1679326-36-3 (With azidohexyl group)

Description

BenchChem offers high-quality 1679326-36-3 (With azidohexyl group) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1679326-36-3 (With azidohexyl group) including the price, delivery time, and more detailed information at info@benchchem.com.

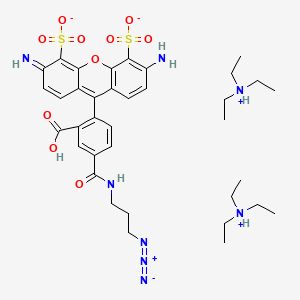

Structure

3D Structure of Parent

Properties

Molecular Formula |

C36H50N8O10S2 |

|---|---|

Molecular Weight |

819.0 g/mol |

IUPAC Name |

3-amino-9-[4-(3-azidopropylcarbamoyl)-2-carboxyphenyl]-6-iminoxanthene-4,5-disulfonate;triethylazanium |

InChI |

InChI=1S/C24H20N6O10S2.2C6H15N/c25-16-6-4-13-18(12-3-2-11(10-15(12)24(32)33)23(31)28-8-1-9-29-30-27)14-5-7-17(26)22(42(37,38)39)20(14)40-19(13)21(16)41(34,35)36;2*1-4-7(5-2)6-3/h2-7,10,25H,1,8-9,26H2,(H,28,31)(H,32,33)(H,34,35,36)(H,37,38,39);2*4-6H2,1-3H3 |

InChI Key |

KQDNBHWTKODNBU-UHFFFAOYSA-N |

Canonical SMILES |

CC[NH+](CC)CC.CC[NH+](CC)CC.C1=CC(=C(C=C1C(=O)NCCCN=[N+]=[N-])C(=O)O)C2=C3C=CC(=N)C(=C3OC4=C2C=CC(=C4S(=O)(=O)[O-])N)S(=O)(=O)[O-] |

Origin of Product |

United States |

Contextualization Within Bioorthogonal Chemistry and Chemical Biology

Bioorthogonal chemistry encompasses a suite of chemical reactions that can occur within living systems without interfering with native biochemical processes. nih.gov These reactions are characterized by their high selectivity and efficiency in biological environments. nih.gov Similarly, chemical biology is a scientific discipline that utilizes chemical techniques to study and manipulate biological systems. nih.gov It aims to understand the roles of molecules in signal transduction, molecular recognition, and cellular functions. nih.gov

The compound 1679326-36-3, as a form of AF 488 azide (B81097), is a prime example of a chemical tool that operates at the intersection of these two fields. Its azidohexyl group is a key functional component that allows it to participate in bioorthogonal "click chemistry" reactions. lumiprobe.com Specifically, the azide group can react with alkyne-modified biomolecules in the presence of a copper(I) catalyst, or with strained cyclooctynes in a copper-free variant, to form a stable triazole linkage. lumiprobe.com This highly specific reaction allows for the precise labeling of target molecules within a complex cellular environment.

Significance As a Versatile Molecular Probe Precursor for Functionalization

Precursor Synthesis and Derivatization Routes to Incorporate the Azidohexyl Moiety

The synthesis of a complex dye like AF488 azide begins with the construction of its core heterocyclic structure, followed by the introduction of the azidohexyl functional group.

Precursor Synthesis: The core of AF488 is a sulfonated xanthene structure. The synthesis of xanthene dyes typically involves the condensation of a phthalic anhydride (B1165640) derivative with a resorcinol (B1680541) or m-aminophenol derivative. wpmucdn.comresearchgate.net For AF488, a plausible precursor would be a sulfonated carboxyfluorescein or a related rhodamine intermediate. The synthesis often starts with the Friedel-Crafts reaction between a substituted phthalic anhydride and a substituted resorcinol in the presence of an acid catalyst like methanesulfonic acid or zinc chloride. iscientific.org Isomerically pure rhodamines can be synthesized from phthalaldehydic acids to avoid the formation of regioisomers, which are often difficult to separate. researchgate.netacs.org

Incorporation of the Azidohexyl Moiety: Once the fluorescent core with a suitable functional handle (e.g., a carboxylic acid) is synthesized, the azidohexyl group can be introduced. This is typically achieved through an amide bond formation. The carboxylic acid group on the dye precursor is activated and then reacted with an amine-containing linker, in this case, 6-azidohexan-1-amine. This reaction creates a stable amide linkage connecting the dye to the azidohexyl moiety. The azide group serves as a versatile handle for subsequent "click chemistry" reactions. researchgate.net

Below is a table outlining potential derivatization strategies:

| Derivatization Strategy | Reagents | Key Reaction Type | Purpose of Moiety |

| Amide Coupling | Dye-COOH, 6-azidohexan-1-amine, Coupling agents (e.g., HATU, EDC) | Amide bond formation | Introduction of the azidohexyl group for click chemistry. |

| Esterification | Dye-COOH, 6-azidohexan-1-ol, Esterification catalyst | Ester bond formation | Alternative linkage for the azidohexyl group, may be prone to hydrolysis. |

| Alkylation | Dye-OH (phenolic), 1-bromo-6-azidohexane, Base (e.g., K₂CO₃) | Williamson ether synthesis | Forms a stable ether linkage to the azidohexyl group. |

These strategies allow for the modular construction of the final compound, where the fluorescent reporter (the dye) is equipped with a reactive group (the azide) for conjugation to other molecules.

Optimization of Reaction Conditions for Compound Yield and Selectivity

Achieving high yield and selectivity is a primary goal in chemical synthesis. This requires the systematic optimization of various reaction parameters. For the synthesis of 1679326-36-3, the amide coupling step to attach the azidohexyl linker is a critical reaction to optimize.

Key parameters for optimization include:

Coupling Reagents: A variety of reagents are available to activate the carboxylic acid for amide bond formation. Common choices include carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or uronium/aminium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). researchgate.netacs.org The choice of reagent can significantly impact yield and minimize side reactions, especially with sterically hindered substrates. rsc.org

Solvent: The solvent must be inert to the reaction conditions and capable of dissolving the reactants. Common solvents for amide coupling include dimethylformamide (DMF) and dichloromethane (B109758) (DCM).

Base: An organic base, such as N,N-diisopropylethylamine (DIPEA), is often added to neutralize the acid formed during the reaction and to facilitate the coupling process. acs.org

Temperature and Reaction Time: These parameters are adjusted to ensure the reaction goes to completion without causing decomposition of the reactants or products. Reactions are often run at room temperature for several hours. rsc.org

The table below illustrates how varying conditions can impact the outcome of a typical amide coupling reaction.

| Parameter | Variation | Potential Impact on Yield | Potential Impact on Selectivity/Purity |

| Coupling Reagent | EDC vs. HATU | HATU often gives higher yields with difficult couplings. researchgate.net | HATU can reduce racemization in chiral substrates. |

| Solvent | DMF vs. DCM | Higher boiling point of DMF can allow for heating if necessary. | Solvent polarity can influence reaction rate and side products. |

| Temperature | 0 °C to Room Temp | Lower temperatures can reduce side reactions but may slow the main reaction. | Can minimize decomposition of sensitive functional groups. |

| Stoichiometry | Excess of amine or acid | Using a slight excess of one reagent can drive the reaction to completion. | A large excess can complicate purification. |

Machine learning models are also being developed to predict reaction yields for reactions like amide coupling, which could aid in optimizing conditions more efficiently in the future. rsc.org

Scale-Up Considerations for Research and Development Purposes

Transitioning a synthetic route from a small laboratory scale (milligrams to grams) to a larger scale (kilograms) for research and development presents numerous challenges. rsc.org A process that works well in the lab may not be directly transferable to a pilot plant. appluslaboratories.com

Key considerations for scale-up include:

Thermodynamics and Heat Transfer: Exothermic reactions that are easily controlled in a small flask can become hazardous on a larger scale due to the reduced surface-area-to-volume ratio of larger reactors, which makes heat dissipation less efficient. rsc.org Careful control of reagent addition rates and reactor cooling is crucial.

Mixing: Efficient mixing is harder to achieve in large reactors. Poor mixing can lead to localized "hot spots" or areas of high concentration, resulting in side reactions and lower yields. visimix.com

Reagent and Solvent Choice: Reagents that are acceptable for lab use may be too expensive, hazardous, or difficult to handle in bulk. rsc.org Solvents used in the lab, such as chlorinated solvents, might be undesirable on a larger scale due to environmental and safety concerns.

Purification: Purification by column chromatography, which is common in the lab, is often not practical for large quantities. Alternative methods like crystallization, distillation, or extraction must be developed. visimix.com

Process Safety: A thorough safety assessment is required to identify potential hazards such as runaway reactions, toxic byproducts, or flammable materials. appluslaboratories.com

The following table highlights the differences between lab-scale synthesis and scale-up for production.

| Aspect | Laboratory Scale (mg - g) | R&D Scale-Up (g - kg) |

| Equipment | Glass flasks | Glass-lined or stainless steel reactors appluslaboratories.com |

| Heating/Cooling | Heating mantles, ice baths | Jacketed reactors with thermal fluids rsc.org |

| Purification | Column chromatography | Crystallization, extraction, distillation |

| Process Control | Manual addition, visual monitoring | Automated dosing systems, process analytical technology (PAT) |

| Safety Focus | Personal protective equipment (PPE) | Process hazard analysis (PHA), containment strategies |

Successful scale-up requires a deep understanding of both the chemistry and chemical engineering principles to ensure the process is safe, efficient, robust, and economically viable. acs.org

Mechanistic Investigations of Bioorthogonal Reactions Involving 1679326 36 3 with Azidohexyl Group

Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) Kinetics and Thermodynamics

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and widely used click reaction that unites an azide (B81097), such as the one present in 1679326-36-3, with a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole ring. nih.govwikipedia.org This reaction is not a true concerted cycloaddition but proceeds through a stepwise mechanism involving copper-acetylide intermediates. nih.govnih.gov

The presence of a Cu(I) catalyst dramatically accelerates the reaction, with rate enhancements of 106 to 107 over the uncatalyzed thermal reaction. nih.govorganic-chemistry.org The reaction is highly exothermic, with a high Gibbs free energy change (ΔG), which provides a strong thermodynamic driving force for the formation of the stable triazole product. semanticscholar.org Quantum mechanical studies have shown that the copper catalyst lowers the activation barrier by transforming the concerted process into a stepwise one, facilitating the reaction under mild, physiological conditions. nih.gov

The kinetics of the CuAAC reaction are influenced by several factors, including the solvent, the concentration of reactants, and the ligand environment of the copper catalyst. The reaction often exhibits second-order kinetics, being first order in both the azide and the alkyne. Water has been observed to be a beneficial solvent, in some cases accelerating the reaction. organic-chemistry.org The electronic nature of the azide and alkyne partners also plays a role, although the effect is generally less pronounced than in other cycloadditions. For an azidohexyl group, the reactivity is typical of a simple alkyl azide.

| Reactants | Catalyst System | Solvent | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |

| Benzyl (B1604629) Azide + Phenylacetylene | Cu(I) | DMSO | Varies (typically 1-100) | nih.gov |

| Alkyl Azide + Propargyl Alcohol | CuSO₄/Sodium Ascorbate (B8700270) | H₂O/t-BuOH | ~10² - 10³ | nih.govnih.gov |

| Chelating Azide + Terminal Alkyne | Cu(I) | Aqueous Buffer | Up to 1300 | nih.gov |

Note: The kinetic data presented are representative values for typical CuAAC reactions. The exact rate for 1679326-36-3 would depend on specific experimental conditions, including the structure of the alkyne partner and the catalyst system used.

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with Cyclooctynes and 1679326-36-3 (With azidohexyl group)

To circumvent the cellular toxicity associated with the copper catalyst required for CuAAC, the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) was developed. acs.orgacs.org This reaction utilizes a cyclooctyne (B158145), an eight-membered ring containing a highly strained alkyne bond. The high ring strain provides the necessary activation energy for the [3+2] cycloaddition with an azide to occur rapidly without any catalyst. jcmarot.com The reaction is highly bioorthogonal and has become a cornerstone of in vivo chemical biology. nih.govrsc.org

The reaction of the azidohexyl group of 1679326-36-3 with a cyclooctyne proceeds via a concerted [3+2] dipolar cycloaddition mechanism, forming a triazole product. The kinetics of SPAAC are critically dependent on the structure of the cyclooctyne. Various generations of cyclooctynes have been developed to optimize the balance between reactivity and stability. researchgate.net For instance, dibenzoazacyclooctyne (DIBAC/DBCO) and bicyclo[6.1.0]nonyne (BCN) are commonly used reagents that exhibit a favorable balance of high reaction rates and stability in aqueous media. researchgate.netub.edu The rate constants for SPAAC reactions are typically second-order and can vary by several orders of magnitude depending on the cyclooctyne used.

| Cyclooctyne Reagent | Azide Partner | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |

| Bicyclononyne (BCN) | Benzyl Azide | ~0.03 - 0.1 | researchgate.netresearchgate.net |

| Dibenzocyclooctyne (DIBO) | Benzyl Azide | ~0.1 | researchgate.net |

| Dibenzoazacyclooctyne (DIBAC/DBCO) | Benzyl Azide | ~0.3 - 0.9 | researchgate.netnih.gov |

| Biarylazacyclooctynone (BARAC) | Benzyl Azide | ~0.9 | researchgate.net |

Note: Kinetic rates were measured in reactions with benzyl azide, which serves as a good model for the reactivity of the azidohexyl group in 1679326-36-3. Values can vary based on solvent and substitution. researchgate.net

Examination of Reaction Specificity and Bioorthogonality in Complex Systems

A key feature of using the azidohexyl group of 1679326-36-3 for bioconjugation is its exceptional reaction specificity. The azide functional group is considered bioorthogonal because it is essentially abiotic and chemically inert to the vast array of functional groups present in biological systems, such as amines, thiols, and hydroxyls. nih.govmdpi.com This inertness prevents non-specific side reactions with proteins, nucleic acids, lipids, and other cellular components, ensuring that the ligation occurs exclusively with the intended alkyne partner. nih.gov

The bioorthogonality of both CuAAC and SPAAC has been extensively validated. nih.govrsc.org

In CuAAC , the reaction's specificity is guaranteed by the copper catalyst, which selectively activates the terminal alkyne for reaction with the azide, leaving other functional groups untouched. ed.ac.uk

In SPAAC , the specificity arises from the unique reactivity of the strained cyclooctyne, which will preferentially react with the azide dipole over any endogenous functional groups. acs.orgjcmarot.com

The small size of the azide group is also advantageous, as it is less likely to perturb the structure, function, or biodistribution of the molecule to which it is attached (e.g., 1679326-36-3). nih.gov This ensures that the biological activity of the parent molecule is retained prior to the click reaction. The resulting triazole linkage is chemically robust and stable under physiological conditions, providing a permanent covalent bond. nih.gov

Influence of Catalyst Systems on Reaction Efficiency and Biocompatibility

For CuAAC reactions, the choice of catalyst system is critical for both reaction efficiency and biocompatibility, especially in cellular applications. While simple Cu(I) salts can catalyze the reaction, they are prone to oxidation to Cu(II) and can be toxic to cells, partly through the generation of reactive oxygen species (ROS). acs.orgresearchgate.net

To address these issues, various copper-chelating ligands have been developed. These ligands stabilize the Cu(I) oxidation state, prevent copper-induced cytotoxicity, and can significantly accelerate the reaction rate. ed.ac.ukresearchgate.net The ideal ligand enhances the catalytic activity while minimizing cellular toxicity.

| Ligand | Full Name | Key Features | Biocompatibility |

| TBTA | Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine | One of the first and most common ligands; highly effective but has low aqueous solubility. | Limited in live cells due to solubility. |

| THPTA | Tris(3-hydroxypropyltriazolylmethyl)amine | Water-soluble analogue of TBTA; improves biocompatibility and reaction kinetics in aqueous media. | Good; widely used for in vitro and cell-surface labeling. ed.ac.uk |

| BimC4 | Bathophenanthroline-derived ligand | Highly accelerating ligand; allows for very low copper concentrations. | Improved; reduces required copper load. |

| L-Histidine | Natural amino acid | Forms biocompatible copper complexes that show catalytic activity with reduced toxicity. | High; suitable for live-cell labeling applications. acs.org |

In contrast, SPAAC is a catalyst-free reaction, thereby completely avoiding the issue of metal-induced toxicity. rsc.org This inherent biocompatibility is the primary advantage of SPAAC for applications within living organisms. The "catalyst" in SPAAC is the ring strain of the cyclooctyne itself.

Side Reactions and Their Mitigation Strategies in Click Chemistry with 1679326-36-3 (With azidohexyl group)

Despite the high specificity of click chemistry, potential side reactions can occur under certain conditions. Awareness of these possibilities is essential for designing robust bioconjugation experiments.

For CuAAC:

Oxidative Homocoupling: In the presence of oxygen, the copper-acetylide intermediate can undergo oxidative homocoupling to form a diacetylene byproduct. This can be mitigated by using a reducing agent, such as sodium ascorbate, to maintain copper in the Cu(I) state and by performing reactions under anaerobic conditions. nih.gov

Protein Degradation: High concentrations of copper and the reducing agent sodium ascorbate can lead to the generation of ROS, which may cause oxidative damage to proteins, particularly at histidine and arginine residues. nih.gov Using accelerating, protective ligands like THPTA allows for lower copper concentrations, minimizing this risk. ed.ac.uk

For SPAAC:

Reaction with Thiols: Some highly reactive cyclooctynes, particularly those in the dibenzocyclooctyne family (e.g., DBCO), have been shown to slowly react with free thiols, such as those found in cysteine residues of proteins or glutathione. nih.govwindows.net This can lead to non-specific labeling. Choosing a more stable cyclooctyne like BCN, which has a lower propensity to react with thiols, can mitigate this issue. windows.net

Competition with Inorganic Azides: If the reaction buffer contains sodium azide (NaN₃) as a preservative, it can compete with the azidohexyl group of 1679326-36-3 for the cyclooctyne, reducing the efficiency of the desired ligation. lumiprobe.com This is particularly problematic for SPAAC. The simple solution is to use buffers free of sodium azide when performing click reactions. lumiprobe.com

Reduction by Phosphines: If the system contains phosphine (B1218219) reagents (e.g., TCEP, used to reduce disulfide bonds), they can reduce the azide group via the Staudinger reaction, rendering it inactive for cycloaddition. windows.net It is crucial to ensure that reducing agents incompatible with azides are removed before initiating the click reaction. Dithiothreitol (DTT) is a more compatible alternative to TCEP in many cases. windows.net

By carefully selecting the reaction type (CuAAC vs. SPAAC), optimizing the catalyst system (for CuAAC), choosing the appropriate cyclooctyne (for SPAAC), and controlling the reaction conditions, the bioorthogonal ligation of 1679326-36-3 can be achieved with high fidelity and minimal side reactions.

Advanced Bioconjugation Strategies Utilizing 1679326 36 3 with Azidohexyl Group

Site-Specific Labeling of Proteins and Peptides for Functional Studies

Site-specific labeling of proteins and peptides is crucial for understanding their structure, function, and interactions without perturbing their native biological activity. The azidohexyl group of 1679326-36-3 is central to several precise labeling strategies.

One prominent method involves the genetic incorporation of unnatural amino acids (UAAs) containing an azide (B81097) group, such as p-azido-L-phenylalanine (pAzF). mdpi.comnih.gov By engineering a gene to include an amber stop codon at a specific site, a protein of interest can be expressed with pAzF incorporated at that exact location. nih.govnih.gov The azide handle is then available for conjugation with an alkyne-functionalized probe (e.g., a fluorophore or biotin) via click chemistry. mdpi.com This approach allows for the creation of a homogenous pool of protein conjugates, which is highly advantageous for quantitative studies and therapeutic applications like antibody-drug conjugates (ADCs). nih.gov

Alternatively, enzymatic methods can introduce azide functionalities. For instance, microbial transglutaminase can be used to attach azide-containing amine substrates to specific glutamine residues on a protein. Another strategy uses bifunctional linkers where one end (e.g., an N-hydroxysuccinimide or NHS ester) reacts with primary amines on lysine (B10760008) residues or the N-terminus, and the other end presents the azidohexyl group for subsequent click reactions. nih.govnih.gov While lysine labeling is less site-specific due to the abundance of lysine residues, conditions can be optimized to favor modification of the more reactive N-terminus. nih.gov

Table 1: Comparison of Site-Specific Protein Labeling Methods Using Azide Introduction

| Method | Target Site | Specificity | Key Advantages | Typical Application |

|---|---|---|---|---|

| Unnatural Amino Acid (UAA) Incorporation | Any user-defined site | High | Homogenous product, precise control | In vivo imaging, ADC development nih.gov |

| Enzymatic Labeling (e.g., Transglutaminase) | Glutamine residues | High | Post-translational modification | Functional proteomics |

| N-Hydroxysuccinimide (NHS) Ester Linker | Lysine residues, N-terminus | Low to Moderate | Simple, commercially available reagents | General protein tagging, surface modification nih.gov |

Covalent Functionalization of Nucleic Acids (DNA, RNA)

The covalent labeling of DNA and RNA is essential for studying their localization, dynamics, and interactions within cells. biosynth.com The azidohexyl group of 1679326-36-3 provides a bioorthogonal handle for such modifications, typically through the incorporation of azide-modified nucleosides.

For synthetic oligonucleotides, azide-modified phosphoramidites can be incorporated at specific positions during solid-phase synthesis. This allows for precise placement of the azide handle within a DNA or RNA sequence. oup.com Alternatively, enzymatic methods can be employed. Terminal deoxynucleotidyl transferase (TdT), for example, can add azide-modified nucleotides to the 3'-end of a DNA strand. oup.com

Once the azide is incorporated, the nucleic acid can be conjugated to a variety of molecules, such as fluorescent dyes or biotin, that have been functionalized with a terminal alkyne. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient method for this purpose, known for its reliability and high yields in aqueous solutions. lumiprobe.comidtdna.com This strategy has been used to create DNA-protein cross-links to study DNA repair mechanisms and to assemble DNA nanostructures. nih.govacs.orgacs.org The resulting 1,2,3-triazole linkage is thermally and hydrolytically stable, making it ideal for biological studies. idtdna.com

Numerous RNA modifications occur naturally and play roles in regulating gene expression. nih.govnih.govresearchgate.net Introducing synthetic modifications via azide-alkyne chemistry provides a powerful tool to probe these functions. For instance, site-specifically modified RNA can be used to study how modifications affect RNA folding, stability, and interactions with proteins or other nucleic acids. nih.gov

Tagging of Lipids and Carbohydrates for Membrane and Glycobiology Research

The study of lipids and carbohydrates in their native environment, such as cell membranes, requires methods that can specifically label these molecules without disrupting cellular processes. Bioorthogonal chemistry using azide-functionalized precursors is a cornerstone of this research.

In glycobiology, metabolic oligosaccharide engineering (MOE) is a powerful technique. acs.org Cells are cultured with unnatural azido-sugars, such as N-azidoacetylmannosamine (ManNAz) or N-azidoacetylgalactosamine (GalNAz). nih.govnih.gov These sugars are processed by the cell's biosynthetic machinery and incorporated into cell surface glycans. nih.govresearchgate.net The exposed azide groups can then be "clicked" with alkyne-bearing probes for visualization, identification, or enrichment of specific glycoproteins. nih.gov This method has been instrumental in studying aberrant glycosylation in cancer cells. acs.org

For lipid research, lipids functionalized with an azidohexyl group can be synthesized and incorporated into model membranes like liposomes or directly into cell membranes. mdpi.comnih.gov For example, azide-modified ceramides (B1148491) have been used to create liposomal models to study the properties of cell membranes. mdpi.com The ability to track these tagged lipids provides insights into membrane dynamics, lipid trafficking, and the organization of membrane microdomains.

Table 2: Research Findings on Azide-Based Labeling of Lipids and Carbohydrates

| Biomolecule | Labeling Strategy | Azide Precursor Example | Research Application | Finding |

|---|---|---|---|---|

| Glycans | Metabolic Oligosaccharide Engineering (MOE) | Ac4ManNAz (tetraacetylated N-azidoacetylmannosamine) | Cancer cell surface imaging | Enhanced labeling of cell surface glycoconjugates for tumor biomarker detection. acs.org |

| Lipids | Liposome Incorporation | ω-N3-Cer (azide-modified ceramide) | T Cell Membrane Models | The capacity of membranes to incorporate external ceramides correlated with their initial ceramide content. mdpi.com |

Development of Hybrid Conjugates for Multimodal Research Applications

Hybrid conjugates are complex molecules that combine multiple functionalities, such as a targeting moiety, a therapeutic agent, and one or more imaging agents. The modular and efficient nature of click chemistry makes it an ideal strategy for assembling these sophisticated constructs. d-nb.info An azidohexyl-containing linker like 1679326-36-3 can serve as a central scaffold to connect different functional units. lumiprobe.com

Multimodal imaging probes, which combine, for example, a fluorescent dye for optical imaging and a chelator for a radioisotope for positron emission tomography (PET), offer complementary information on biological processes. nih.govnih.gov A common strategy involves synthesizing a core molecule with multiple orthogonal handles. For instance, a bifunctional chelator-based scaffold can be created that includes an azide group. nih.govresearchgate.net This azide can be reacted with an alkyne-modified fluorophore, while another part of the scaffold binds a targeting peptide. This approach allows for the facile construction of probes that can provide both high-resolution optical data and high-sensitivity PET imaging data from the same molecule, ensuring that the signals are co-localized. nih.govnih.gov

The development of such hybrid probes has significant implications for disease diagnosis and therapy. For example, a probe could be designed to target a specific cancer receptor, deliver a therapeutic payload, and allow for tracking of its biodistribution and target engagement through two different imaging modalities. d-nb.info

Comparative Analysis of Conjugation Efficiencies with Different Biomolecules

The efficiency of a bioconjugation reaction using an azidohexyl linker depends on several factors, including the nature of the biomolecule, the specific reaction chemistry (e.g., CuAAC vs. SPAAC), steric hindrance around the reaction site, and the reaction conditions. researchgate.netacs.org

Reaction Chemistry: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is generally very fast and high-yielding but can be limited by the cytotoxicity of the copper catalyst in live-cell applications. acs.org Strain-promoted azide-alkyne cycloaddition (SPAAC), which uses a strained cyclooctyne (B158145) instead of a simple alkyne, avoids the need for a copper catalyst and is thus more biocompatible. acs.org However, SPAAC reactions are typically slower than CuAAC. The Staudinger ligation is another copper-free option but generally has more modest reaction rates compared to click chemistry. acs.orgnih.gov

Biomolecule Type:

Proteins: Conjugation efficiency can be high when using UAA incorporation, as the azide is placed at a defined, accessible site. nih.gov Labeling via surface lysines can be less efficient and lead to heterogeneous products if steric hindrance prevents some sites from reacting. nih.gov

Nucleic Acids: Labeling of synthetic oligonucleotides is often highly efficient, as the azide can be incorporated at the terminus, which is sterically accessible. oup.com Enzymatic incorporation can also be very effective.

Steric Hindrance: The accessibility of the azidohexyl group is critical. If the azide is buried within the folded structure of a protein or a dense carbohydrate layer, its reactivity with a bulky alkyne-probe will be significantly reduced. The length of the hexyl spacer helps to mitigate some steric hindrance by extending the reactive azide group away from the biomolecule's surface.

Table 3: Illustrative Comparison of Conjugation Efficiencies

| Biomolecule | Conjugation Method | Reaction Type | Relative Efficiency | Key Influencing Factor |

|---|---|---|---|---|

| Protein (BSA) | Lysine Labeling + Click | CuAAC | Moderate-High | Number of accessible lysine residues |

| DNA (30-mer Oligo) | 3'-Terminal Enzymatic Labeling | CuAAC | High | Unhindered terminal position oup.com |

| Protein (Antibody) | Site-specific UAA (pAzF) | SPAAC | High | Precise placement in an exposed loop nih.gov |

| Live Cell Glycans | Metabolic Labeling (ManNAz) | SPAAC | Moderate | Efficiency of cellular uptake and enzymatic incorporation nih.gov |

This comparative analysis underscores that while azidohexyl linkers are broadly applicable, the optimal strategy and expected efficiency are highly dependent on the specific biological context.

Methodological Applications of 1679326 36 3 with Azidohexyl Group Conjugates in Biological Research

Fluorescence Microscopy Techniques for Cellular and Subcellular Localization Studies

Conjugates of 1679326-36-3 are extensively used in fluorescence microscopy to visualize the localization and dynamics of biomolecules within cells. The high quantum yield and photostability of the AF 488 fluorophore make it particularly well-suited for a range of imaging modalities. lumiprobe.com

Live-Cell Imaging Methodologies and Dynamics Tracking

The ability to label and track molecules in living cells is crucial for understanding dynamic cellular processes. The bioorthogonal nature of the click reaction allows for the labeling of alkyne-modified biomolecules with 1679326-36-3 in their native environment with minimal perturbation. This has been instrumental in tracking the dynamics of various cellular components.

One prominent application is the visualization of newly synthesized proteins. By introducing amino acid analogues containing an alkyne group, such as L-homopropargylglycine (HPG), into cellular proteins, researchers can specifically label and track the localization and fate of these nascent proteins over time using 1679326-36-3. thermofisher.com This approach has been used to study protein synthesis, trafficking, and degradation in living cells. For instance, time-lapse imaging can reveal the movement of newly synthesized proteins from their site of synthesis in the endoplasmic reticulum to their final destinations within the cell. nih.gov

Another significant area of application is the study of glycan dynamics. Metabolic labeling with alkyne-modified sugars allows for their incorporation into cellular glycans, which can then be visualized by reaction with 1679326-36-3. Time-lapse imaging has been successfully employed to monitor the trafficking of glycans through the secretory pathway and their distribution on the cell surface. nih.gov

Table 1: Examples of Live-Cell Dynamics Tracking using AF 488 Azide (B81097) Conjugates

| Cellular Process | Labeled Biomolecule | Imaging Technique | Key Findings |

|---|---|---|---|

| Protein Synthesis and Trafficking | Newly synthesized proteins (HPG-labeled) | Confocal Microscopy, Time-Lapse Imaging | Visualization of protein transport through the secretory pathway. |

| Glycan Dynamics | Cell surface glycans (alkyne-sugar labeled) | Confocal Microscopy, Time-Lapse Imaging | Monitoring of glycan internalization and trafficking. nih.gov |

| Lipid Peroxidation | Peroxidated lipids (LAA-labeled) | Fluorescence Microscopy | Detection and localization of lipid peroxidation in response to oxidative stress. thermofisher.com |

Super-Resolution Microscopy Approaches (e.g., STED, STORM)

Conventional fluorescence microscopy is limited by the diffraction of light, restricting the achievable resolution to approximately 200-250 nanometers. Super-resolution microscopy techniques bypass this limitation, enabling the visualization of subcellular structures with unprecedented detail. Conjugates of 1679326-36-3, due to the photophysical properties of the AF 488 dye, are compatible with several super-resolution modalities, including Stimulated Emission Depletion (STED) microscopy and Stochastic Optical Reconstruction Microscopy (STORM). thermofisher.com

In STED microscopy, a second, donut-shaped laser beam is used to deplete the fluorescence from the periphery of the excitation spot, effectively narrowing the point-spread function and increasing resolution. AF 488 has been successfully used as a fluorescent label in STED imaging to resolve fine cellular structures like the actin cytoskeleton. frontiersin.orgmdpi.com For example, STED imaging of phalloidin (B8060827) conjugated to AF 488 has allowed for the detailed visualization of individual actin filaments and their organization within the cellular cortex and stress fibers. frontiersin.org

STORM is a single-molecule localization technique that relies on the stochastic activation and subsequent imaging of individual fluorophores. While AF 488 is not a traditional photoswitchable dye, it can be used in STORM, often in combination with specific imaging buffers that induce photoswitching or blinking. oup.com This has enabled the super-resolution imaging of various cellular components, including the intricate network of actin filaments within focal adhesions. nih.govresearchgate.net

Table 2: Application of AF 488 Azide Conjugates in Super-Resolution Microscopy

| Technique | Target Structure | Key Advantages | Achieved Resolution |

|---|---|---|---|

| STED | Actin Cytoskeleton | High photostability of AF 488 allows for robust imaging. mdpi.com | Down to ~50 nm |

| STORM | Actin Filaments, Focal Adhesions | Enables single-molecule localization for nanoscale imaging. nih.govresearchgate.net | ~20-30 nm |

Quantitative Fluorescence Imaging and Image Analysis

Beyond qualitative visualization, fluorescence microscopy can be used to obtain quantitative data on the abundance and distribution of molecules within cells. The brightness and photostability of AF 488 make conjugates of 1679326-36-3 suitable for quantitative imaging applications.

Quantitative image-based cytometry (QIBC) is a powerful technique that combines the spatial information of microscopy with the quantitative power of cytometry. Cells labeled with 1679326-36-3 can be imaged, and automated image analysis pipelines can be used to segment individual cells and quantify the fluorescence intensity within each cell or subcellular compartment. mdpi.com This allows for the high-throughput analysis of cellular responses to various stimuli.

The analysis of fluorescence intensity from images of cells labeled with AF 488 conjugates can provide information on the relative abundance of the target molecule. nih.gov Image analysis workflows typically involve background subtraction, cell segmentation (often using a nuclear counterstain), and measurement of the mean or integrated fluorescence intensity within the defined cellular regions. nih.gov This quantitative data can be used to compare protein expression levels between different cell populations or in response to different treatments.

Flow Cytometry Protocols for Cell Population Analysis and Sorting

Flow cytometry is a high-throughput technique used to analyze the physical and chemical characteristics of single cells in a suspension. Conjugates of 1679326-36-3 are widely used in flow cytometry due to the excitation and emission properties of AF 488, which are well-matched to the common 488 nm laser line found in most cytometers. thermofisher.com

Immunophenotyping and Cellular State Assessment

Immunophenotyping is the process of identifying and quantifying different cell populations in a heterogeneous sample based on the expression of specific cell surface and intracellular markers. Antibodies conjugated to AF 488 are routinely used in multiparameter flow cytometry panels to identify various immune cell subsets. abcam.com The brightness of AF 488 allows for the clear distinction between positive and negative cell populations. thermofisher.com

Beyond cell identification, 1679326-36-3 conjugates can be used to assess the cellular state. For example, the Click-iT™ EdU (5-ethynyl-2'-deoxyuridine) assay utilizes the reaction of an alkyne-modified nucleoside analogue, EdU, with an azide-functionalized fluorophore like 1679326-36-3 to measure DNA synthesis and thus cell proliferation. thermofisher.comthermofisher.com This assay is a robust method for cell cycle analysis, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle. abpbio.comlifesct.comnih.gov

Table 3: Example of a Multiparameter Flow Cytometry Panel Incorporating an AF 488 Conjugate for Immunophenotyping

| Marker | Fluorochrome | Cell Population Identified |

|---|---|---|

| CD45 | AF 488 | All Leukocytes |

| CD3 | PE | T Cells |

| CD19 | PerCP-Cy5.5 | B Cells |

| CD14 | APC | Monocytes |

High-Throughput Screening Applications

The principles of click chemistry, for which 1679326-36-3 is a key reagent, have been adapted for high-throughput screening (HTS) applications. bioglyco.comjk-sci.com HTS allows for the rapid screening of large libraries of compounds to identify those that modulate a specific biological process.

Fluorescence-based assays are a mainstay of HTS due to their sensitivity and compatibility with automation. nih.govresearchgate.net Click chemistry-based HTS platforms have been developed for various applications, including the discovery of enzyme inhibitors. nih.govrsc.orgnih.gov In a typical assay format, a target molecule is immobilized and incubated with a library of alkyne- or azide-containing compounds. After a washing step, the "hit" compounds that bind to the target can be detected by the addition of the corresponding azide or alkyne-functionalized fluorophore, such as 1679326-36-3. The resulting fluorescence signal is proportional to the amount of bound inhibitor. nih.govresearchgate.net This approach has been successfully used to screen for inhibitors of enzymes such as protein tyrosine phosphatases. researchgate.net

In Vitro Diagnostic (IVD) Research and Assay Development

In the field of in vitro diagnostics, the ability to detect and quantify specific analytes with high sensitivity and specificity is paramount. Conjugates of 1679326-36-3 are valuable reagents in the development of advanced immunoassays due to the superior photophysical properties of the AF 488 fluorophore.

While traditional ELISA formats rely on enzymatic reactions to produce a colorimetric or chemiluminescent signal, modern assay development increasingly incorporates fluorescent detection methods. In this context, 1679326-36-3 serves as a fluorescent label in assays that are structurally similar to ELISA but are more accurately described as fluorescence immunoassays (FIA).

The development of these assays involves conjugating the AF 488 azide to a key detection reagent, such as a primary or secondary antibody. This is achieved by first introducing an alkyne group onto the antibody. The subsequent click chemistry reaction between the alkyne-modified antibody and 1679326-36-3 yields a fluorescently labeled antibody. This conjugate can then be used, for example, in a sandwich assay format where it binds to the captured analyte, and the resulting signal is measured using a fluorescence plate reader. The high quantum yield of the AF 488 dye contributes to a high signal-to-noise ratio, enhancing the sensitivity of the assay.

The design of robust and sensitive fluorescence immunoassays (FIAs) benefits significantly from the properties of 1679326-36-3 conjugates. thermofisher.com The azidohexyl group enables a stable, covalent attachment of the fluorophore to detection molecules via click chemistry, a reaction known for its high efficiency and biocompatibility. interchim.fr This precise, site-specific labeling helps ensure that the function of the biomolecule, such as an antibody's antigen-binding site, is not compromised.

Optimization of FIAs using AF 488 azide conjugates focuses on maximizing sensitivity and minimizing background noise. The high brightness and photostability of the AF 488 fluorophore are advantageous, as they allow for strong signal generation and permit longer imaging times or repeated measurements without significant signal loss. lumiprobe.com This stability is a crucial factor when developing high-sensitivity assays for detecting low-abundance analytes. The hydrophilic nature of the dye also helps to prevent non-specific binding of the conjugate to assay surfaces, a common source of background noise.

Table 2: Application of 1679326-36-3 in Immunoassay Development

| Assay Type | Role of 1679326-36-3 | Key Advantages |

| Fluorescence Immunoassay (FIA) | Fluorescent label for detection antibodies or antigens. | High signal intensity, photostability for robust detection, specific conjugation via click chemistry. lumiprobe.com |

| Fluorescent ELISA | Replaces enzyme-HRP with a fluorophore for detection. | Enhanced sensitivity over colorimetric methods, stable signal. |

Elucidation of Protein-Protein and Protein-Ligand Interactions

Understanding the complex network of molecular interactions is fundamental to cell biology. Fluorescent probes are essential tools for these investigations, and conjugates of 1679326-36-3 are particularly useful. acs.org The core strategy involves labeling a protein of interest with the AF 488 fluorophore and then monitoring changes in its fluorescence properties upon interaction with a binding partner.

The process begins with the site-specific incorporation of an alkyne-bearing non-canonical amino acid into the target protein. Subsequently, the AF 488 azide is attached via a click reaction. This precisely labeled protein can then be used in various biophysical assays. For instance, in fluorescence polarization (FP) assays, the binding of a small ligand to the large, fluorescently labeled protein causes a change in the polarization of the emitted light, which can be measured to determine binding affinity. In Förster Resonance Energy Transfer (FRET) experiments, AF 488 can serve as a donor or acceptor fluorophore to measure the proximity between two interacting proteins, each labeled with a different dye. The bright and stable fluorescence of the AF 488 conjugate ensures reliable and sensitive detection in these sophisticated assays. biorxiv.org

Metabolic Labeling for Profiling Biosynthetic Pathways

Metabolic labeling is a powerful technique to track the synthesis and dynamics of biomolecules within living cells. The use of 1679326-36-3 in conjunction with bio-orthogonal metabolic precursors has revolutionized the ability to visualize these processes. tennessee.edunih.gov

This methodology involves introducing a metabolic precursor containing an alkyne group into cells or organisms. nih.gov For example, the non-canonical amino acid L-homopropargylglycine (HPG), an alkyne-containing analogue of methionine, can be fed to cells. nih.govnih.gov Cellular machinery incorporates HPG into newly synthesized proteins during translation. nih.gov After a desired period, the cells are fixed, and the AF 488 azide (1679326-36-3) is added. thermofisher.com The azide "clicks" onto the alkyne handle of the incorporated HPG, fluorescently tagging the entire population of proteins synthesized during the labeling window. nih.govthermofisher.com

This approach allows for the direct visualization of protein synthesis with high spatial and temporal resolution using fluorescence microscopy. tennessee.edu Similar strategies can be applied to other biosynthetic pathways by using alkyne-modified nucleosides to label DNA/RNA, sugars to label glycoproteins, or choline (B1196258) analogues to label phospholipids. thermofisher.comharvard.edu This method provides a dynamic view of cellular metabolism that is not achievable with traditional static analysis. researchgate.net

Integration of 1679326 36 3 with Azidohexyl Group in Novel Research Tools and Systems

Design and Synthesis of Activatable Probes for Specific Biological Events

Activatable probes are sophisticated molecular tools designed to exhibit a detectable signal, typically fluorescence, only in the presence of a specific biological event or target, such as enzymatic activity. This "off-on" switching mechanism minimizes background signal and enhances detection sensitivity. The azidohexyl group of 1679326-36-3 provides a convenient handle for incorporating the bright and photostable AF 488 fluorophore into the design of such probes.

The synthesis of these probes often involves a modular approach where the fluorophore is linked to a recognition element (e.g., a peptide or small molecule) via a linker that is cleaved or undergoes a conformational change upon interaction with the target. For instance, a probe for detecting a specific enzyme could be designed with the AF 488 fluorophore on one side of a cleavable peptide sequence and a quencher molecule on the other. In the intact probe, the fluorescence of AF 488 is suppressed by the quencher. Upon enzymatic cleavage of the peptide, the fluorophore and quencher are separated, leading to a significant increase in fluorescence.

A key aspect of the design is the linker that connects the different components of the probe. The azidohexyl group is instrumental in this context, enabling the attachment of the AF 488 dye to the probe's backbone. Research in this area has explored the synthesis of various activatable probes. For example, nucleotide-based probes have been synthesized incorporating a γ-(6-Azidohexyl) group, demonstrating the utility of this linker in creating tools for studying biological systems. uni-konstanz.de Furthermore, the synthesis of fluorescently-labeled green fluorescent protein (GFP) conjugates using AF-488 azide (B81097) has been reported for studying their stability, a principle that can be extended to the design of probes that report on specific biological events. acs.orgresearchgate.net

Table 1: Components of a Generic Activatable Probe Utilizing an Azidohexyl Group

| Component | Function | Example Moiety | Role of Azidohexyl Group |

| Fluorophore | Provides the detectable signal | AF 488 | Covalently attached via the azide for signal generation |

| Recognition Element | Binds to the specific biological target | Peptide sequence, small molecule | N/A |

| Cleavable/Responsive Linker | Undergoes a change upon target interaction | Enzyme-specific peptide | Connects fluorophore to the rest of the probe |

| Quencher (Optional) | Suppresses fluorescence in the "off" state | Dabcyl, QSY dyes | N/A |

Development of Multiplexed Detection Systems for Simultaneous Analysis

Multiplexed detection systems allow for the simultaneous analysis of multiple analytes in a single sample, significantly increasing throughput and providing a more comprehensive understanding of complex biological systems. The bright and distinct spectral properties of the AF 488 dye, attached via its azidohexyl linker, make it a valuable component in the development of fluorescent multiplexed assays.

In this context, 1679326-36-3 can be used to label different probes with a green fluorescent signal, which can then be used in combination with other probes labeled with different colored fluorophores. These multi-colored probe sets can then be used to simultaneously detect and quantify various targets in a single experiment, often analyzed by techniques like flow cytometry or fluorescence microscopy.

For example, in the field of pathogen detection, different oligonucleotide probes, each specific to a particular pathogen's DNA, can be labeled with distinct fluorophores. The AF 488 azide can be used to label one of these probes. When a sample containing genetic material from multiple pathogens is introduced, each probe will bind to its specific target, and the resulting fluorescent signals can be individually detected and quantified. A US patent describes a method for multiplexed detection where luminescence and fluorescence can be measured by flow cytometry, citing the use of "AF 488 azide". justia.com

Table 2: Example of a Multiplexed Pathogen Detection Panel

| Target Pathogen | Probe Type | Fluorophore | Role of 1679326-36-3 |

| Pathogen A | DNA Oligonucleotide | AF 488 | Provides the green fluorescent label for the Pathogen A probe |

| Pathogen B | DNA Oligonucleotide | AF 555 (Red) | N/A |

| Pathogen C | DNA Oligonucleotide | AF 647 (Far-Red) | N/A |

| Internal Control | DNA Oligonucleotide | Pacific Blue | N/A |

Fabrication of Biosensors and Nanoprobes for Enhanced Sensitivity

Biosensors and nanoprobes are analytical devices that combine a biological recognition element with a signal transducer to detect a target analyte. The sensitivity and specificity of these devices are paramount. The azidohexyl group of 1679326-36-3 facilitates the covalent immobilization of the AF 488 fluorophore onto the surface of biosensors or the structure of nanoprobes, leading to enhanced signal generation and detection capabilities.

In the fabrication of surface-based biosensors, the azidohexyl group can be used to "click" the AF 488 dye onto a surface that has been functionalized with alkyne groups. This creates a fluorescent surface that can be used in various sensing formats. For example, in a competitive immunoassay, the fluorescently labeled surface could compete with the analyte in a sample for binding to a limited number of antibodies. The resulting fluorescence intensity would be inversely proportional to the concentration of the analyte. The use of azidohexyl linkers in the functionalization of surfaces for biological investigation has been documented. acs.org

Nanoprobes, such as functionalized nanoparticles, offer advantages like high surface-area-to-volume ratios and the ability to be engineered for specific targeting. By incorporating AF 488 azide into the structure of a nanoprobe, researchers can create highly fluorescent probes for sensitive detection of biological targets. For instance, semiconducting polymer nanoparticles have been developed as activatable probes for photoacoustic imaging, demonstrating the integration of functional groups for biomedical applications. ntu.edu.sg

Application in Drug Delivery System Research and Cargo Tracking

The compound 1679326-36-3, with its bright and stable AF 488 fluorophore attached via an azidohexyl linker, is a valuable tool in the research and development of drug delivery systems. Fluorescent labeling of drug carriers, such as liposomes, polymersomes, or nanoparticles, allows for the visualization and tracking of their biodistribution, cellular uptake, and cargo release.

The azidohexyl group enables the straightforward conjugation of the AF 488 dye to the surface of these drug delivery vehicles. For example, if the nanoparticles are synthesized to have alkyne groups on their surface, AF 488 azide can be readily attached using click chemistry. This fluorescent labeling allows researchers to use techniques like fluorescence microscopy and flow cytometry to study how the drug delivery system interacts with cells and tissues.

Research has shown the use of an azidohexyl glycidyl (B131873) ether in the synthesis of polymersomes for drug delivery, highlighting the utility of the azidohexyl group in creating these systems. acs.org In other studies, dendritic derivatives with azidohexyl groups have been attached to nanoparticles for drug delivery applications. Furthermore, AF-488 azide has been used to create fluorescently tagged bioconjugates to study their stability in human serum, a critical aspect of drug delivery research. acs.orgresearchgate.net This allows for the tracking of the "cargo" (the drug delivery vehicle) to understand its fate in a biological environment.

Table 3: Research Applications of Azidohexyl-Functionalized Fluorescent Dyes in Drug Delivery

| Drug Delivery System | Research Question | Method of Analysis | Role of Azidohexyl-AF 488 |

| Polymersomes | Cellular uptake and intracellular trafficking | Confocal Microscopy | Fluorescently labels the polymersome for visualization |

| Nanoparticles | Biodistribution and tumor targeting in vivo | In Vivo Imaging System (IVIS) | Provides a fluorescent signal to track nanoparticle location |

| Bioconjugates | Stability in biological fluids | SEC-HPLC with fluorescence detection | Tags the bioconjugate to monitor its integrity over time |

Analytical Techniques for the Characterization of 1679326 36 3 with Azidohexyl Group and Its Conjugates

Spectroscopic Analysis of Conjugated Species (e.g., UV-Vis, Fluorescence Spectroscopy)

Spectroscopic techniques are fundamental in characterizing the photophysical properties of AF 488 azide (B81097) and its conjugates. These methods are highly sensitive and provide essential information on the concentration, labeling efficiency, and spectral characteristics of the fluorescently labeled molecules.

UV-Visible (UV-Vis) spectroscopy is employed to determine the absorption characteristics of the dye. AF 488 azide exhibits a maximum absorption (λabs) at approximately 495 nm to 499 nm. lumiprobe.comaatbio.com This property is crucial for quantifying the dye concentration and the degree of labeling (DOL) of a conjugate, using the Beer-Lambert law. The molar extinction coefficient (ε) at the absorption maximum is a critical parameter for these calculations and is typically around 71,000 to 73,000 L·mol-1·cm-1. lumiprobe.comaatbio.com

Fluorescence spectroscopy provides information on the emission properties of the dye. Upon excitation at its absorption maximum, AF 488 azide emits bright green fluorescence with a maximum emission (λem) wavelength in the range of 517 nm to 520 nm. lumiprobe.comaatbio.comdianabiotech.com The fluorescence quantum yield, a measure of the efficiency of fluorescence, is high for this dye, often reported to be around 0.92. aatbio.com The spectroscopic properties of AF 488 azide are known to be stable over a broad pH range, from approximately 4 to 10. lumiprobe.com

When AF 488 azide is conjugated to a biomolecule, spectroscopic analysis is used to confirm the success of the labeling reaction. A shift in the absorption or emission spectra may be observed, although typically the changes are minimal. The primary application of spectroscopy post-conjugation is to determine the DOL, which is the average number of dye molecules attached to each biomolecule. This is achieved by measuring the absorbance of the conjugate at both the protein's absorption maximum (around 280 nm) and the dye's absorption maximum (around 499 nm).

Table 1: Spectroscopic Properties of AF 488 Azide

| Parameter | Value | Reference |

|---|---|---|

| Maximum Absorption (λabs) | 499 nm | aatbio.com |

| Maximum Emission (λem) | 520 nm | aatbio.com |

| Molar Extinction Coefficient (ε) | 71,000 cm-1M-1 | aatbio.com |

Chromatographic Methods for Purification and Purity Assessment (e.g., HPLC)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are indispensable for the purification and purity assessment of AF 488 azide and its conjugates. HPLC separates components of a mixture based on their differential interactions with a stationary phase and a mobile phase, allowing for the isolation of the desired product and the quantification of its purity.

For the analysis of AF 488 azide, reversed-phase HPLC (RP-HPLC) is commonly employed. researchgate.net This technique uses a nonpolar stationary phase (e.g., C18-modified silica) and a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile, often with an acid modifier such as trifluoroacetic acid (TFA). researchgate.net The separation is based on the hydrophobicity of the analytes. The purity of the dye is determined by integrating the peak area of the main component in the chromatogram and comparing it to the total area of all peaks. Commercial preparations of AF 488 azide typically report a purity of ≥90% or ≥95% as determined by HPLC. lumiprobe.comsigmaaldrich.com

After conjugation, HPLC is used to separate the fluorescently labeled biomolecule from unreacted dye and other impurities. The choice of HPLC method depends on the nature of the conjugate. For protein conjugates, size-exclusion chromatography (SEC) can be used to separate the larger conjugate from the smaller, unreacted dye. Ion-exchange chromatography (IEX) can also be employed to separate proteins based on charge differences that may arise from the conjugation process. RP-HPLC is also a valuable tool for analyzing protein conjugates, often providing high-resolution separation of labeled and unlabeled species.

Table 2: Exemplary HPLC Method for the Analysis of AF 488 Azide

| Parameter | Description | Reference |

|---|---|---|

| Instrument | Reversed-phase HPLC system with UV-Vis detector | researchgate.net |

| Column | Analytical C18 column (e.g., Nucleosil 100-5 C18) | researchgate.net |

| Mobile Phase A | Water with 0.01% Trifluoroacetic Acid (TFA) | researchgate.net |

| Mobile Phase B | Acetonitrile with 0.01% Trifluoroacetic Acid (TFA) | researchgate.net |

| Gradient | An increasing gradient of Mobile Phase B | researchgate.net |

| Detection | UV detection at 254 nm and/or the dye's λabs (499 nm) | researchgate.net |

Mass Spectrometry for Structural Elucidation and Molecular Weight Confirmation of Conjugates

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to confirm the molecular weight of AF 488 azide and its conjugates, providing unequivocal evidence of the compound's identity and the success of the conjugation reaction.

For the analysis of the dye itself, techniques such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are typically used to generate ions of the intact molecule. The measured molecular weight can then be compared to the theoretical molecular weight calculated from the chemical formula.

In the context of conjugates, MS is invaluable for determining the molecular weight of the labeled biomolecule. The increase in mass corresponds to the number of dye molecules that have been attached. This allows for a more precise determination of the degree of labeling than spectroscopic methods, especially for complex mixtures.

Tandem mass spectrometry (MS/MS) can be used for structural elucidation. In this technique, a specific ion (the precursor ion) is selected, fragmented, and the resulting fragment ions (product ions) are analyzed. The fragmentation pattern provides information about the chemical structure of the molecule. For AF 488 azide conjugates, MS/MS can be used to identify the site of conjugation on a peptide or protein by analyzing the fragmentation of the modified peptide.

Table 3: Mass Spectrometry Data for AF 488 Azide

| Parameter | Value |

|---|---|

| Molecular Formula | C29H30N6O7 |

| Theoretical Molecular Weight | 574.58 g/mol |

| Ionization Technique | Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) |

| Expected Ion (ESI, positive mode) | [M+H]+ |

| Expected m/z (ESI, positive mode) | 575.22 |

Nuclear Magnetic Resonance (NMR) for Structural Verification

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. It provides detailed information about the chemical environment of individual atoms within a molecule, allowing for the unambiguous confirmation of its structure.

For AF 488 azide, 1H NMR (proton NMR) is used as a quality control measure to verify the presence of the expected chemical groups and their connectivity. lumiprobe.com The chemical shifts, splitting patterns (multiplicities), and integrals of the proton signals in the spectrum serve as a fingerprint of the molecule's structure. For instance, the signals corresponding to the aromatic protons of the fluorophore core, the aliphatic protons of the azidohexyl linker, and any other specific protons can be identified and assigned.

13C NMR provides complementary information about the carbon skeleton of the molecule. While less sensitive than 1H NMR, it is a powerful tool for confirming the number and types of carbon atoms in the structure. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish the connectivity between protons and between protons and carbons, respectively, further solidifying the structural assignment.

When AF 488 azide is conjugated to another molecule, NMR can be used to study the structure of the resulting conjugate, although the complexity of the spectra increases significantly, especially with large biomolecules. In such cases, NMR can still provide valuable information about the local environment of the dye and the site of attachment.

Table 4: Illustrative 1H NMR Data Interpretation for AF 488 Azide

| Chemical Shift Range (ppm) | Proton Type | Expected Multiplicity |

|---|---|---|

| 6.5 - 8.5 | Aromatic protons on the fluorophore core | Doublet, Triplet, Singlet |

| 3.0 - 4.0 | Methylene protons adjacent to the azide and amide groups | Triplet, Multiplet |

Challenges and Limitations in the Application of 1679326 36 3 with Azidohexyl Group in Research

Mitigation of Photobleaching in Prolonged Imaging Studies

A significant challenge in long-term fluorescence microscopy is photobleaching, the irreversible photochemical destruction of a fluorophore upon exposure to excitation light. While AF 488 is known for its superior photostability compared to traditional dyes like fluorescein (B123965) isothiocyanate (FITC), prolonged or high-intensity illumination can still lead to a significant loss of signal, compromising the quantitative analysis and visualization of dynamic cellular processes. researchgate.netuci.edu

Several strategies can be employed to mitigate the photobleaching of AF 488 azide (B81097) conjugates. The use of commercial or custom-made antifade mounting media is a common and effective approach. These reagents typically contain antioxidants or reducing and oxidizing systems (ROXS) that reduce the rate of photobleaching by scavenging reactive oxygen species or by regenerating the fluorophore from its transient dark states. uni-muenchen.de Studies have shown that the choice of antifade agent can significantly impact the photostability of Alexa Fluor 488. researchgate.net For instance, the mean photobleaching time constant can be substantially increased with the use of appropriate antifading agents. uni-muenchen.de

Another strategy involves optimizing the imaging parameters. This includes using the lowest possible excitation laser power that still provides an adequate signal-to-noise ratio, minimizing the exposure time, and reducing the frequency of image acquisition. Furthermore, selecting appropriate filters and detectors with high quantum efficiency can maximize the collection of emitted photons, allowing for a reduction in the required excitation intensity.

| Antifade Buffer | Relative Mean Photobleaching Time Constant (τmean) | Reference |

|---|---|---|

| PBS (Phosphate-Buffered Saline) | 1.0 (Baseline) | researchgate.net |

| Vectashield (VS) | 2.9 ± 0.4 | researchgate.net |

| Ibidi Mounting Medium (Ibidi-MM) | 1.2 ± 0.1 | uni-muenchen.de |

| ROXS (AA/MV) | 1.1 ± 0.1 | uni-muenchen.de |

| ROXS (TX/TQ) | 1.8 ± 0.2 | uni-muenchen.de |

Strategies to Minimize Non-Specific Interactions and Background Signals

Non-specific binding of fluorescent probes to cellular components or substrates is a major source of background signal, which can obscure the specific signal from the target molecule and lead to misinterpretation of the results. The azidohexyl group on 1679326-36-3, while enabling click chemistry, can also contribute to non-specific hydrophobic interactions. Furthermore, the inherent charge and hydrophobicity of the AF 488 dye itself can lead to its accumulation in unintended cellular compartments. stfc.ac.uk

To minimize non-specific interactions and reduce background signals, several strategies can be implemented. One of the most common approaches is the use of blocking agents. Pre-incubating the sample with a protein solution, such as bovine serum albumin (BSA), can block non-specific binding sites on surfaces and within cells. nih.gov

Thorough washing steps after the labeling reaction are crucial to remove unbound fluorophores. The choice of washing buffer and the duration and number of washes should be optimized for the specific cell or tissue type. In some cases, the addition of a low concentration of a non-ionic detergent, like Tween 20, to the washing buffer can help to reduce non-specific hydrophobic interactions.

Optimizing the concentration of the AF 488 azide probe is another critical step. Using the lowest effective concentration can significantly reduce the amount of unbound dye available to contribute to background fluorescence. Additionally, careful experimental design, including the use of appropriate negative controls (e.g., cells not expressing the target molecule or samples without the primary antibody in immunofluorescence), is essential to distinguish specific signals from background noise. researchgate.net

| Strategy | Principle | Example Application | Reference |

|---|---|---|---|

| Blocking | Saturates non-specific binding sites. | Incubation with 3% BSA in HBSS for 1 hour at 37°C. | nih.gov |

| Optimized Washing | Removes unbound fluorescent probes. | Multiple washes with PBS containing a mild detergent. | researchgate.net |

| Titration of Probe | Minimizes excess unbound fluorophore. | Serial dilution of AF 488 azide to find the lowest effective concentration. | nih.gov |

| Use of Negative Controls | Differentiates specific signal from background. | Labeling cells that do not express the target of interest. | researchgate.net |

Optimization for Diverse Biological Environments and pH Conditions

The performance of a fluorophore can be significantly influenced by its local microenvironment, including factors like polarity, viscosity, and pH. While AF 488 is renowned for its relative insensitivity to pH over a broad range (typically pH 4 to 10), extreme pH conditions outside this range can affect its fluorescence intensity. lumiprobe.com This stability within the physiological pH range is a significant advantage for live-cell imaging, as cellular compartments can have varying pH levels.

However, challenges can arise in specific biological environments. For instance, the quantum yield and fluorescence lifetime of AF 488 can be altered by the polarity of its surroundings. When conjugated to a protein, the folding of the protein can bring the fluorophore into different microenvironments, leading to changes in its fluorescence properties that are independent of the biological process being studied. plos.orgnih.gov

Optimization for diverse biological environments often involves careful consideration of the experimental design. For instance, when studying protein conformational changes, it is crucial to characterize the fluorescence behavior of the AF 488 conjugate in response to environmental changes that might mimic those occurring during the biological process. This can be achieved by measuring the fluorescence intensity and lifetime of the probe in buffers of varying polarity or viscosity.

The inherent hydrophilicity of AF 488 generally reduces its tendency to aggregate in aqueous environments, which is a common issue with more hydrophobic dyes. However, when conjugated to biomolecules, the properties of the conjugate will be a combination of both the dye and the biomolecule. Therefore, the solubility and stability of the AF 488 azide-labeled biomolecule should be carefully assessed in the relevant biological buffer.

| pH Range | Fluorescence Intensity | Reference |

|---|---|---|

| 4 - 10 | Relatively stable | lumiprobe.comthermofisher.com |

| < 4 or > 10 | Potential for decreased fluorescence | thermofisher.com |

Considerations for Fluorophore Quenching and Energy Transfer Phenomena

Fluorophore quenching, a process that leads to a decrease in fluorescence intensity, is a significant consideration when using AF 488 azide in biological research. Quenching can occur through various mechanisms, including static quenching (formation of a non-fluorescent complex between the fluorophore and a quencher) and dynamic (collisional) quenching. plos.orgnih.govnih.gov

Research has shown that the fluorescence of AF 488 can be quenched by certain amino acid residues, namely tryptophan, tyrosine, histidine, and methionine. nih.gov When AF 488 azide is conjugated to a protein, the proximity of these amino acids to the fluorophore can lead to a reduction in its quantum yield. This is a critical consideration in studies where changes in fluorescence intensity are used to monitor biological events, as conformational changes in the protein can alter the distance between the fluorophore and quenching residues, leading to intensity fluctuations that are not directly related to the process of interest. plos.orgnih.gov

Förster Resonance Energy Transfer (FRET) is a powerful technique that utilizes the non-radiative transfer of energy from an excited donor fluorophore (like AF 488) to a suitable acceptor fluorophore. qmul.ac.uk While FRET is a valuable tool for studying molecular interactions and conformational changes, its application with AF 488 azide is not without challenges. The efficiency of FRET is highly dependent on the distance and orientation between the donor and acceptor, as well as the spectral overlap between the donor's emission and the acceptor's absorption.

A key consideration is the choice of the acceptor dye. The Förster radius (R₀), the distance at which FRET efficiency is 50%, varies for different donor-acceptor pairs. thermofisher.comnih.gov Optimizing the acceptor-to-donor (A/D) ratio is also crucial for achieving maximal FRET efficiency. plos.orgresearchgate.net Furthermore, the potential for quenching of the AF 488 donor by its local environment can complicate the interpretation of FRET data, as a decrease in donor fluorescence may not solely be due to energy transfer to the acceptor. plos.orgnih.gov

| Quenching Amino Acid | Quenching Mechanism | Dynamic Quenching Rate (M-1s-1) | Static Quenching Constant (KS, M-1) | Reference |

|---|---|---|---|---|

| Tryptophan | Static and Dynamic | 3.5 x 109 | 15.1 | nih.gov |

| Tyrosine | Dynamic | Not specified | Not applicable | nih.gov |

| Histidine | Static and Dynamic | 1.37 x 109 | Not specified | nih.govresearchgate.net |

| Methionine | Dynamic | Not specified | Not applicable | nih.gov |

| Acceptor Fluorophore | R₀ (Å) | Reference |

|---|---|---|

| Alexa Fluor 546 | 70 | thermofisher.com |

| Alexa Fluor 555 | 70 | nih.gov |

| Alexa Fluor 568 | 62 | thermofisher.com |

| Alexa Fluor 594 | 60 | thermofisher.com |

| Alexa Fluor 647 | 56 | thermofisher.com |

Future Research Directions and Emerging Paradigms for 1679326 36 3 with Azidohexyl Group

Innovations in Bioorthogonal Reaction Methodologies

Information on the use of 1679326-36-3 in innovative bioorthogonal reactions is not available.

Expansion into New Biological Systems and Preclinical Models

There are no published studies on the application of 1679326-36-3 in new biological systems or preclinical models.

Integration with Advanced Automation and High-Throughput Screening Platforms

Data regarding the integration of 1679326-36-3 with high-throughput screening or automation is not present in the current scientific literature.

Development of Next-Generation Molecular Probes with Enhanced Performance

The development of next-generation molecular probes based on 1679326-36-3 has not been reported in any available research.

Q & A

Q. What steps ensure reproducibility when sharing protocols for 1679326-36-3 synthesis?

Q. How can researchers ethically address conflicting toxicity reports for azidohexyl-containing compounds?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.